Technical Monograph: (S)-N-Boc-(2'-Chlorophenyl)Glycine
Technical Monograph: (S)-N-Boc-(2'-Chlorophenyl)Glycine
Advanced Handling, Synthesis, and Application in Peptidomimetics
Executive Technical Summary
(S)-N-Boc-(2'-chlorophenyl)glycine (CAS: 313490-25-4) is a non-proteinogenic, chiral amino acid derivative critical to both medicinal chemistry and advanced peptide synthesis. Structurally, it features a glycine backbone substituted at the
While widely recognized as the upstream precursor to the antiplatelet drug Clopidogrel (Plavix) , its N-Boc protected form is specifically valued in drug discovery for introducing local rigidity and restricting rotational freedom in peptidomimetics. However, its benzylic
Physicochemical Profile
| Property | Specification |
| IUPAC Name | (2S)-acetic acid |
| CAS Number | 313490-25-4 (Boc-acid); 141196-60-3 (Free acid S-isomer) |
| Molecular Formula | |
| Molecular Weight | 285.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | (S)-Enantiomer (L-configuration) |
| Solubility | Soluble in DCM, MeOH, DMF, DMSO; Insoluble in Water |
| pKa (COOH) | ~3.5 (Lower than Phe due to electron-withdrawing Cl-phenyl) |
| Melting Point | 105–110 °C (Boc-derivative); ~186 °C (Free acid, dec.) |
Synthetic Architecture & Production
The synthesis of high-purity (S)-N-Boc-(2'-chlorophenyl)glycine presents a stereochemical challenge. Traditional Strecker synthesis yields a racemate. Modern industrial routes prioritize chemo-enzymatic resolution to ensure enantiopurity (>99% ee) before Boc-protection.
The Chemo-Enzymatic Route
The most robust pathway utilizes Leucine Dehydrogenase (LeuDH) or Penicillin G Acylase (PGA) for kinetic resolution. This avoids the yield loss associated with classical fractional crystallization.
Figure 1: Chemo-enzymatic workflow for generating enantiopure (S)-N-Boc-(2'-chlorophenyl)glycine, highlighting the critical resolution step.
Critical Handling: The Racemization Challenge
Expertise Insight: The most common failure mode when using phenylglycine derivatives in peptide synthesis is epimerization (loss of chirality).
Mechanism of Instability
Unlike Alanine or Leucine, the
During activation (coupling), the risk of oxazolone (azlactone) formation is high. If a base abstracts the
Figure 2: The oxazolone pathway. The benzylic acidity of phenylglycines accelerates this base-catalyzed racemization.
Mitigation Strategies
To maintain scientific integrity during synthesis, adhere to these rules:
-
Avoid Strong Bases: Never use DBU or high concentrations of DIEA during coupling.
-
Coupling Reagents: Use DIC/Oxyma or DIC/HOAt rather than HATU/DIPEA. HATU requires a base (DIPEA) to function, which immediately puts the chiral center at risk. Carbodiimide chemistries (DIC) can often proceed under neutral or slightly acidic conditions.
-
Pre-activation: Minimize the time the activated ester sits in solution before adding the amine nucleophile.
Experimental Protocols
Protocol A: Safe Boc-Protection of (S)-2-Chlorophenylglycine
Context: Converting the free acid (often purchased or resolved) to the Boc-protected building block without racemization.
Reagents: (S)-2-chlorophenylglycine (10 mmol),
-
Dissolution: Suspend 1.86 g of (S)-2-chlorophenylglycine in 10 mL water and 10 mL dioxane.
-
pH Control (Critical): Cool to 0°C. Slowly add 1M NaOH to adjust pH to 9.0–9.5 . Do not exceed pH 10, as high pH promotes racemization of phenylglycines.
-
Reaction: Add
(2.4 g) dropwise. Maintain pH ~9.0 by autotitration or careful manual addition of NaOH. -
Completion: Stir at RT for 12 hours.
-
Workup: Wash the basic solution with
(removes unreacted ). Acidify the aqueous layer carefully with cold 1M to pH 2-3. Avoid strong HCl which may cleave the Boc or induce racemization. -
Isolation: Extract immediately with Ethyl Acetate (3x), dry over
, and concentrate. Recrystallize from Hexane/EtOAc.
Protocol B: Chiral HPLC Purity Analysis
Context: Self-validating the enantiomeric excess (% ee) of your material.
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption due to Cl-Phenyl ring).
-
Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns, but standards must be run to confirm.
-
Acceptance Criteria:
ee for pharmaceutical applications.
Applications in Drug Development[7]
Conformational Restriction
The ortho-chloro substituent creates a "molecular lock." In peptide chains, the steric clash between the Cl-atom and the carbonyl oxygen restricts the
-
Force peptides into
-turn conformations. -
Prevent proteolytic degradation (steric shielding of the amide bond).
Clopidogrel (Plavix) Synthesis
While the Boc-derivative is for peptides, the free acid methyl ester is the direct precursor to Clopidogrel. Researchers often use the Boc-derivative to synthesize "Clopidogrel-peptide conjugates" to target the drug to specific thrombi.
References
-
Santa Cruz Biotechnology. (2024). N-Boc-(2'-chlorophenyl)glycine Product Data Sheet. CAS 313490-25-4.[1][2] Link
-
Liang, C., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2244-2247. Link
-
PubChem. (2024). Compound Summary for CID 2756779: N-Boc-(2'-Chlorophenyl)glycine. National Library of Medicine. Link
-
Wang, Y., et al. (2022).[4] "Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine." Journal of Biotechnology, 358, 1-9. Link[4]
-
Al Toma, R.S., et al. (2015).[5][3] "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 32, 1207-1235.[6] Link
Sources
- 1. scbt.com [scbt.com]
- 2. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
